3-Chloro-1-propanethiol
Overview
Description
3-Chloro-1-propanethiol: is an organic compound with the chemical formula C3H7ClS . It is a colorless liquid with a pungent odor and is known for its reactivity due to the presence of both a chlorine atom and a thiol group. This compound is used in various chemical synthesis processes and has applications in different fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-1-propanethiol can be synthesized through several methods. One common method involves the reaction of propanethiol with hydrogen chloride . The reaction is typically carried out at low temperatures (0-5°C) to control the reaction rate and yield a high-purity product .
Industrial Production Methods: In an industrial setting, this compound is often produced by the chlorination of 1-propanethiol using chlorine gas . The reaction is conducted in a controlled environment to ensure safety and efficiency. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-1-propanethiol undergoes nucleophilic substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form thioethers and thioesters.
Oxidation Reactions: The thiol group in this compound can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or nitric acid are used for oxidation reactions.
Major Products:
Thioethers and Thioesters: Formed through substitution reactions.
Disulfides and Sulfonic Acids: Formed through oxidation reactions
Scientific Research Applications
3-Chloro-1-propanethiol has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including intermediates and agrochemicals.
Quantum Dot Passivation: It is employed in the passivation of quantum dots to enhance the performance of infrared-band gap quantum dot solar cells, leading to significant improvements in efficiency and stability.
Mercury Ion Removal: It is used in the synthesis of mercaptopropyl nanoporous resins for the removal of mercury ions from aqueous solutions.
Mechanism of Action
The mechanism of action of 3-Chloro-1-propanethiol involves its ability to undergo substitution reactions with electrophiles. The chlorine atom in the compound is replaced by a nucleophile, leading to the formation of thioethers and thioesters.
Comparison with Similar Compounds
- 3-Chloropropyl thiolacetate
- 3-Mercaptopropionic acid
- 3-Mercapto-1-propanol
- 2-Methyl-2-propanethiol
Comparison: 3-Chloro-1-propanethiol is unique due to the presence of both a chlorine atom and a thiol group, which imparts distinct reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications. For instance, 3-Mercaptopropionic acid and 3-Mercapto-1-propanol are primarily used for their thiol groups, while this compound’s chlorine atom allows for additional substitution reactions .
Properties
IUPAC Name |
3-chloropropane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClS/c4-2-1-3-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCFWOHAWRIQGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169901 | |
Record name | 3-Chloropropanethiol | |
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Molecular Weight |
110.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Chloropropanethiol | |
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CAS No. |
17481-19-5 | |
Record name | 3-Chloro-1-propanethiol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=17481-19-5 | |
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Record name | 3-Chloropropanethiol | |
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Record name | 17481-19-5 | |
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Record name | 3-Chloropropanethiol | |
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Record name | 3-chloropropanethiol | |
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Record name | 3-Chloropropanethiol | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Chloro-1-propanethiol in quantum dot solar cells?
A: this compound (CPT) acts as an organic ligand in the development of infrared-band gap quantum dot solar cells. Specifically, it plays a crucial role in passivating the (111) facets of large-size lead sulfide (PbS) quantum dots []. This passivation helps to improve the stability and performance of these solar cells.
Q2: How does the hybrid passivation strategy using this compound improve solar cell efficiency?
A: Research shows that using CPT in a hybrid passivation strategy alongside inorganic lead triiodide (PbI3-) results in enhanced passivation of both (111) and (200) facets present in large-size PbS quantum dots []. This dual-faceted passivation leads to several improvements:
Q3: Can this compound be used to synthesize other compounds?
A: Yes, this compound serves as a valuable reagent in organic synthesis. It is a key starting material for synthesizing N-substituted 2H-1,3-thiazin-2-ones, a class of compounds gaining interest for potential pharmaceutical applications []. The reaction utilizes commercially available chlorosulfonyl isocyanate (CSI) alongside this compound in a one-pot synthesis to produce these valuable thiazinone derivatives [].
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